Home > Products > Screening Compounds P123730 > antithrombin Chicago
antithrombin Chicago - 122653-64-9

antithrombin Chicago

Catalog Number: EVT-1510339
CAS Number: 122653-64-9
Molecular Formula: C7H6FN3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antithrombin is classified as a serine protease inhibitor, specifically a member of the serpin family. It is synthesized primarily in the liver and circulates in the bloodstream, where it inhibits several key coagulation factors, including thrombin and factor Xa. The Chicago variant is characterized by its impaired ability to neutralize these proteases effectively, which is attributed to structural alterations in the protein .

Synthesis Analysis

Methods and Technical Details

The synthesis of antithrombin Chicago involves recombinant DNA technology or extraction from plasma sources. The protein can be produced through various expression systems, including bacterial or mammalian cell lines, allowing for the generation of large quantities for research purposes.

The purification process typically includes techniques such as affinity chromatography using heparin-Sepharose, which exploits the heparin-binding domain of antithrombin. This method allows for the separation of functional antithrombin from other plasma proteins based on its unique binding properties .

Molecular Structure Analysis

Structure and Data

Structural studies have indicated that the Chicago variant has alterations at specific amino acid residues within these domains, leading to its reduced reactivity with thrombin and factor Xa .

Chemical Reactions Analysis

Reactions and Technical Details

Antithrombin Chicago participates in typical reactions involving serine protease inhibition but exhibits significantly diminished kinetics compared to normal antithrombin. The primary reaction involves the formation of a stable complex with thrombin or factor Xa, which prevents these proteases from cleaving fibrinogen and activating platelets.

Experimental assays have demonstrated that the inhibition capacity of Antithrombin Chicago is approximately 10% to 20% that of normal antithrombin when assessed under physiological conditions . This reduced activity correlates with increased thrombotic risk in affected individuals.

Mechanism of Action

Process and Data

The mechanism by which antithrombin functions involves its binding to heparin or heparan sulfate proteoglycans on endothelial cells. This binding induces a conformational change that enhances its interaction with target proteases, facilitating their inhibition. In the case of Antithrombin Chicago, this mechanism is compromised due to structural defects that prevent effective conformational activation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key properties include:

  • Molecular Weight: Approximately 58 kDa.
  • Isoelectric Point: Varies slightly depending on glycosylation patterns.
  • pH Stability: Optimal activity typically occurs at pH 7.4.
  • Thermal Stability: Similar to native antithrombin but may exhibit altered stability under stress conditions due to structural changes .
Applications

Scientific Uses

Antithrombin Chicago serves as an important model for studying anticoagulant mechanisms and the genetic basis of thrombophilia. Its unique properties allow researchers to explore:

  • Thrombosis Mechanisms: Understanding how variations in anticoagulant proteins influence thrombotic risk.
  • Drug Development: Evaluating potential therapeutic agents targeting anticoagulation pathways.
  • Genetic Studies: Investigating hereditary thrombophilia through family studies and genetic screening.

Additionally, insights gained from studying this variant contribute to broader knowledge regarding anticoagulant therapy and management strategies for patients with inherited deficiencies .

Introduction to Antithrombin Chicago

Antithrombin Chicago represents a specific pathogenic variant (p.Arg425His, legacy p.Arg393His) within the SERPINC1 gene that encodes antithrombin (AT), a critical serine protease inhibitor (serpin) in coagulation regulation. This variant produces a functionally defective molecule characterized by impaired thrombin inhibitory capacity despite near-normal antigen levels. Unlike quantitative (Type I) deficiencies, antithrombin Chicago exemplifies a qualitative (Type II) defect where protein production remains intact but anticoagulant function is severely compromised. Its discovery marked a pivotal advancement in understanding thrombophilia's molecular basis, demonstrating that specific point mutations could disrupt antithrombin's interaction with target proteases without altering circulating concentrations [2] [5] [8].

Historical Discovery and Nomenclature

The variant was first identified in 1983 through investigation of a multigenerational American family with unexplained thrombophilia. Key findings included:

  • Proband Presentation: A 21-year-old male with recurrent thrombophlebitis triggered comprehensive family screening [5].
  • Biochemical Characterization: Affected members exhibited normal immunoreactive antithrombin levels (mean 96%) but severely reduced progressive antithrombin activity (mean 50%) and heparin cofactor activity (mean 42%). This discordance indicated a functional defect rather than deficient synthesis [2] [5].
  • Heparin Affinity Abnormalities: The variant protein demonstrated increased binding affinity to heparin-Sepharose, eluting at higher ionic strength than wild-type antithrombin. This property distinguished it from earlier identified variants like Antithrombin III "Budapest" [5] [10].
  • Genetic Identification: Subsequent analysis revealed a missense mutation (c.1274G>A) in exon 6 of SERPINC1, substituting arginine for histidine at residue 425 (Arg425His; legacy numbering Arg393His). This residue lies within the thrombin-binding exosite, directly explaining the loss of function [4] [8].
  • Nomenclature: Designated "Antithrombin Chicago" following geographic discovery location. It is also referenced as ATIII Glasgow in later literature describing identical mutations in Scottish families [4] [5].

Table 1: Key Characteristics of Antithrombin Chicago

PropertyCharacteristicSignificance
Biochemical DefectQualitative (Type II) Functional DeficiencyNormal antigen levels, reduced inhibitory activity
Mutation (HGVS)c.1274G>A (NM_000488.3)Substitution in exon 6 of SERPINC1 gene
Amino Acid Changep.Arg425His (legacy: p.Arg393His)Disrupts thrombin interaction in reactive site
Heparin AffinityIncreased binding, elutes at higher ionic strengthDiagnostic laboratory feature; distinguishes from other variants
Functional Activity~10-20% of normal thrombin inhibitionSevere loss of anticoagulant capacity even with heparin activation

Clinical Significance in Hereditary Thrombophilia

The p.Arg425His mutation causes thrombophilia through specific molecular mechanisms disrupting antithrombin's regulatory functions:

  • Exosite Binding Disruption: Arginine 425 resides within a critical exosite mediating antithrombin-thrombin interaction. Histidine substitution eliminates a key ionic interaction with thrombin, reducing complex formation kinetics by >80% even in the presence of heparin [1] [8].
  • Heparin-Independent Defect: Unlike Heparin Binding Site (HBS) Type II variants, antithrombin Chicago exhibits impaired activity both with and without heparin. This confirms its classification as a Reactive Site (RS) Type II defect, directly compromising protease inhibition rather than heparin-mediated allostery [8] [10].
  • Thrombotic Phenotype: Carriers show:
  • Early-onset VTE: Deep vein thrombosis (DVT) and pulmonary embolism (PE) frequently manifest in adolescence/young adulthood.
  • Idiopathic Thrombosis: ~52% of events occur without conventional triggers, underscoring the mutation's high penetrance [4] [7].
  • Severe Neonatal Complications: Homozygosity or compound heterozygosity causes lethal perinatal thrombosis, evidenced by fatalities in neonates homozygous for similar mutations (e.g., p.Leu131Phe) [7].

Table 2: Functional Impact of Antithrombin Chicago vs. Wild-Type Antithrombin

Functional ParameterWild-Type AntithrombinAntithrombin ChicagoChange
Progressive AT Activity100% (Reference)~50%50% reduction
Heparin Cofactor Activity100% (Reference)~42%58% reduction
Thrombin Inhibition Rate2.5–4.0 × 10⁴ M⁻¹s⁻¹<0.5 × 10⁴ M⁻¹s⁻¹>80% reduction
Heparin AffinityNormal elution (1.0M NaCl)Enhanced elution (>1.3M NaCl)Increased 30%

Epidemiological Prevalence and Familial Patterns

Antithrombin Chicago exhibits distinct inheritance and demographic patterns:

  • Genetic Inheritance: Autosomal dominant transmission with high penetrance. Familial clustering is prominent: 12/46 members across four generations exhibited thrombosis in the index family [5] [7].
  • Population Frequency: Classified as a rare variant (gnomAD allele frequency: 0.000003979). However, it accounts for a significant proportion of Type II RS deficiencies in thrombophilia cohorts [4] [7].
  • Age-Specific Incidence Peaks:
  • Neonates (0–30 days): 20.5% of pediatric thromboses in carriers (n=15/73). Manifestations include cerebral sinovenous thrombosis (CSVT, 53%) and unusual site thrombosis (e.g., renal veins). Mortality is high (20%, n=3/15) [7].
  • Adolescents (12–18 years): 67.1% of pediatric events (n=49/73). Presentations mirror adult VTE: lower limb DVT/PE (96%, n=47/49). Triggers include oral contraceptives (31%), surgery, or pregnancy [7].
  • Gender Disparity: Males exhibit higher thrombosis risk pre-puberty (OR 3.2; 95% CI:1.3–78). Neonatal cases predominantly affect males (66.7%) [7].
  • Geographic Distribution: Reported in North American, European (Spanish/Belgian), and Asian cohorts. Recurrent identical mutations suggest potential founder effects or mutation hotspots [4] [7].

Table 3: Age Distribution and Thrombosis Characteristics in 73 Pediatric Carriers

Age Group% of CasesCommon Thrombosis SitesCommon TriggersMortality Rate
Neonates20.5% (n=15)Cerebral sinovenous (53%),Idiopathic (87%)20% (n=3)
(0–30 days)Renal, portal veins
Children12.3% (n=9)Mixed (DVT, CSVT)Infection, CVC (44%)0%
(1–11 years)
Adolescents67.1% (n=49)Lower limb DVT/PE (96%)OCPs (31%), surgery, pregnancy (71%)<2%
(12–18 years)

Properties

CAS Number

122653-64-9

Product Name

antithrombin Chicago

Molecular Formula

C7H6FN3

Synonyms

antithrombin Chicago

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.